Metfol-B
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its common uses and roles in biological systems .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the types of reactions it undergoes and the products of these reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics like color, density, hardness, melting point, and boiling point. Chemical properties describe the ability of a substance to undergo specific chemical changes .Scientific Research Applications
Role in Drosophila Research and Human Disease
Drosophila research is crucial for understanding biological processes and human diseases. Methotrexate, a component of Metfol-B, inhibits dihydrofolate reductase, impacting folate metabolism and causing teratogenic effects in human fetuses. Drosophila models are proposed for studying methotrexate's cytotoxicity, providing insights into potential mammalian therapies (Affleck & Walker, 2008).
Pharmacogenomics in Hematological Malignancies
Methotrexate's efficacy varies among patients due to genetic variations in drug absorption, metabolism, and excretion. Pharmacogenomic studies aim to personalize therapy, enhancing methotrexate's effectiveness in treating hematological malignancies (Schmiegelow, 2009).
Impact on Aquatic Animals
Studies on aquatic animals, like the rice field eels, reveal that certain chemicals, potentially including components of Metfol-B, can affect the hypothalamic-pituitary-gonadal axis, influencing sex hormone production and expression of related genes (Zhang et al., 2023).
Antigene and Antiproliferative Effects
Research on mesenchymal epithelial transition factor (MET) in human cancers shows that targeting MET expression with triplex forming oligonucleotides can lead to cell death and tumor regression. This approach could be relevant for conditions treated with Metfol-B related compounds (Singhal et al., 2011).
Synergy Between Medical Informatics and Bioinformatics
The intersection of medical informatics and bioinformatics facilitates genomic medicine, potentially relevant for the application of Metfol-B in personalized medicine (Martín-Sánchez et al., 2004).
Folic Acid Synthesis Targeting in Cancer Chemotherapy
Antifolates like methotrexate, part of Metfol-B, are essential in cancer treatment. Understanding the cellular mechanism, pharmacology, and clinical use of these drugs is crucial for effective cancer management (Hagner & Joerger, 2010).
Folate and Antifolate Pharmacology
The pharmacology of folate and antifolates, including methotrexate, underlines their significance in treating cancer and other diseases. This research provides insights into drug resistance and newer folate analogs (Kamen, 1997).
Human Reduced Folate Carrier Biology
The human reduced folate carrier plays a vital role in transporting folates and antifolates like methotrexate in mammalian cells. Understanding its function is key to improving therapeutic strategies in cancer treatment (Matherly, 2001).
Clinical Potency in Childhood Leukemias
The clinical potency of methotrexate and other antifolates is evaluated in childhood leukemias, aiding in determining the most effective treatment options (Norris & Adamson, 2010).
Lead Monitoring in Drosophila
The development of biosensors for monitoring heavy metals like lead in Drosophila may have implications for understanding the toxicological impacts of Metfol-B components (Yang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-21(10-4-2-8(3-5-10)14(23)24)7-9-6-17-12-11(18-9)13(22)20-15(16)19-12/h2-6H,7H2,1H3,(H,23,24)(H3,16,17,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLFEQJGRZKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204791 | |
Record name | N(10)-Methylpteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metfol-B | |
CAS RN |
5623-18-7 | |
Record name | Metfol-B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5623-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(10)-Methylpteroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metfol-B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N(10)-Methylpteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N10-METHYLPTEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RHB9JD89E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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